1-(tert-butyl)-5-(2,5-dimethylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
WAY-333878 is a chemical compound with the molecular formula C₁₉H₂₄N₄O₃.
Chemical Reactions Analysis
WAY-333878 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-333878 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It has been studied for its potential to alter the lifespan of eukaryotic organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may have applications in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of WAY-333878 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to affect certain biological processes that can alter the lifespan of eukaryotic organisms .
Comparison with Similar Compounds
WAY-333878 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: A vasopressin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
These compounds share some structural similarities with WAY-333878 but differ in their specific applications and mechanisms of action .
Properties
IUPAC Name |
1-tert-butyl-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-12-6-7-13(2)14(8-12)10-21-11-19-16-15(17(21)23)9-20-22(16)18(3,4)5/h6-9,11H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUZRPHSJBKVMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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